

Spectroscopic Analysis of 6-Methyl-2-pyridinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-2-pyridinecarboxaldehyde

Cat. No.: B119999

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **6-Methyl-2-pyridinecarboxaldehyde**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a structured presentation of spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **6-Methyl-2-pyridinecarboxaldehyde**. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ^1H NMR Spectroscopic Data for 6-Methyl-2-pyridinecarboxaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.93	Singlet	-	Aldehyde H (CHO)
7.86	Doublet of doublets	7.5	Pyridine H-4
7.71	Doublet	7.5	Pyridine H-3
7.49	Doublet	7.5	Pyridine H-5
2.61	Singlet	-	Methyl H (CH ₃)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-2-pyridinecarboxaldehyde

While specific ¹³C NMR chemical shift values for **6-Methyl-2-pyridinecarboxaldehyde** are available in various chemical databases, a publicly available, citable list of these values was not found in the immediate search results. Researchers are advised to consult spectral databases such as those on PubChem for this information.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopic Data for 6-Methyl-2-pyridinecarboxaldehyde

A detailed, citable list of specific IR absorption peaks for **6-Methyl-2-pyridinecarboxaldehyde** was not readily available in the conducted search. However, the characteristic absorption bands for the functional groups present in the molecule are well-established. The presence of an aromatic pyridine ring and an aldehyde functional group would give rise to the following expected absorptions:

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3100-3000	Medium	Aromatic C-H	Stretch
~2830-2695	Medium, often two bands	Aldehyde C-H	Stretch
~1710-1685	Strong	Aldehyde C=O	Stretch
~1600-1450	Medium to Strong	Aromatic C=C	Stretch

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for the analysis of **6-Methyl-2-pyridinecarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-Methyl-2-pyridinecarboxaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Spectrum Acquisition:
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectrum Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A sufficient number of scans and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

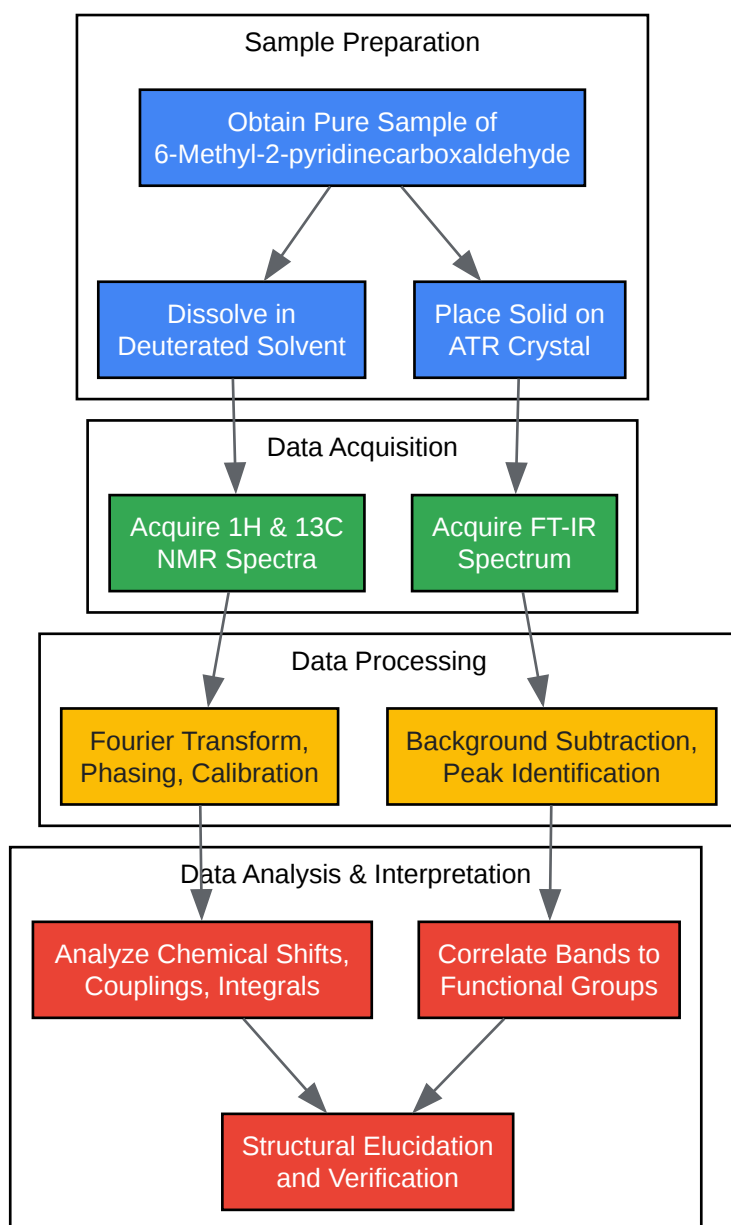
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small, solid amount of **6-Methyl-2-pyridinecarboxaldehyde** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Spectrum Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the major absorption peaks.
 - Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **6-Methyl-2-pyridinecarboxaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) ¹³C NMR spectrum [chemicalbook.com]
- 2. 6-Methyl-2-pyridinecarboxaldehyde | C₇H₇NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Methyl-2-pyridinecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119999#spectroscopic-data-for-6-methyl-2-pyridinecarboxaldehyde-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com